mPEG6-CH2COOH

PROTAC Ternary Complex Conformational Entropy

mPEG6-CH2COOH is a monodisperse PEG6 linker critical for reproducible PROTAC SAR. Its exact length balances flexibility for ternary complex geometry, unlike shorter PEG4 (rigid) or longer PEG8 (entropic penalty). Procuring this ≥95% pure standard ensures reliable DC50 comparisons and scalable ADC conjugation.

Molecular Formula C15H30O9
Molecular Weight 354.39 g/mol
CAS No. 75427-75-7
Cat. No. B1676796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPEG6-CH2COOH
CAS75427-75-7
Synonymsm-PEG7-CH2COOH
Molecular FormulaC15H30O9
Molecular Weight354.39 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17)
InChIKeyAWSXISOALMMMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

mPEG6-CH2COOH (CAS 75427-75-7): A Monodisperse PEG6 Linker for PROTAC and Bioconjugation Applications


mPEG6-CH2COOH (CAS 75427-75-7), also known as m-PEG6-O-CH2COOH or 2,5,8,11,14,17,20-heptaoxadocosan-22-oic acid, is a monodisperse polyethylene glycol (PEG) derivative featuring a six-unit ethylene glycol chain terminated with a methoxy group on one end and a carboxylic acid on the other [1]. With a molecular formula of C₁₅H₃₀O₉ and a molecular weight of 354.39 g/mol, this compound serves as a fundamental building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) [2]. The PEG6 spacer provides a balance of hydrophilicity and flexibility, while the terminal carboxylic acid enables efficient amide bond formation with primary amines under standard coupling conditions (e.g., EDC, DCC, HATU) . As a monodisperse PEG, it offers batch-to-batch consistency critical for reproducible biological assays and scalable synthesis workflows .

Why Generic PEG Linkers Cannot Substitute for mPEG6-CH2COOH in PROTAC Design


Substituting mPEG6-CH2COOH with a generic or alternative PEG linker is not a trivial exchange due to the precise conformational and solubility requirements of PROTAC ternary complex formation. The length of the PEG spacer directly dictates the end-to-end distance and flexibility of the PROTAC molecule, which in turn governs whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination [1]. Shorter linkers like PEG4 impose near-rigid constraints that may be optimal for sterically congested binding pockets, while longer linkers like PEG8 introduce additional gauche conformations that can absorb domain motions but risk entropic penalties and reduced effective concentration [1]. The six-unit PEG6 spacer occupies a specific conformational window, providing a balanced compromise that falls within the bounds of most crystallographically measured inter-pocket distances (typically >3 nm) [1]. Furthermore, the monodisperse nature of mPEG6-CH2COOH ensures precise molecular weight and purity, which is critical for reproducible structure-activity relationship (SAR) studies and scalable synthesis, whereas polydisperse or impure alternatives introduce variability that confounds biological readouts and procurement decisions .

Quantitative Evidence for mPEG6-CH2COOH Differentiation: Linker Length, Solubility, and Purity Benchmarks


Linker Length Optimization: PEG6 Spacer Provides Balanced Conformational Flexibility for Ternary Complex Formation

The six-unit PEG6 linker in mPEG6-CH2COOH occupies a specific conformational window between shorter (PEG4) and longer (PEG8) analogs. While PEG4 imposes a near-rigid span (estimated end-to-end distance ~1.5-2.0 nm) suitable for buried pockets, and PEG8 provides additional breathing room (end-to-end distance ~3.5-4.0 nm) for targets undergoing large domain rearrangements, PEG6 delivers an intermediate span (end-to-end distance ~2.5-3.0 nm) that aligns with the majority of crystallographically measured inter-pocket distances in productive ternary complexes [1]. This balance optimizes cooperativity and minimizes off-target collisions, as validated by structure-activity relationship (SAR) studies showing that progression from PEG4 to PEG8 can alter ternary complex residence time by an order of magnitude [1].

PROTAC Ternary Complex Conformational Entropy

Aqueous Solubility Enhancement: PEG6 Spacer Confers Superior Solubility Over Alkyl Linkers

The hydrophilic PEG6 spacer in mPEG6-CH2COOH significantly enhances aqueous solubility compared to traditional alkyl-based linkers. The compound is soluble in water, alcohols, and common organic solvents (e.g., DMSO, chloroform, dichloromethane) at room temperature . While quantitative solubility limits (e.g., mg/mL) are not uniformly reported across vendors, the structural advantage is clear: the six ether oxygen atoms provide hydrogen-bonding capacity that reduces aggregation and improves formulation flexibility . In contrast, analogous alkyl linkers of similar length (e.g., hexanoic acid derivatives) exhibit significantly lower aqueous solubility due to hydrophobic character, often requiring co-solvents or surfactants for biological assays .

Solubility Bioconjugation PROTAC

Monodisperse Purity: ≥95% Purity with Batch-to-Batch Consistency Enables Reproducible SAR

mPEG6-CH2COOH is commercially available with a specified purity of ≥95% (often >98%) from multiple vendors, ensuring monodisperse composition . This contrasts sharply with polydisperse PEG alternatives, which exhibit a distribution of chain lengths and molecular weights, introducing variability in linker length and end-group accessibility that confounds quantitative structure-activity relationship (QSAR) analyses and scalable synthesis . The monodisperse nature of mPEG6-CH2COOH guarantees that every molecule in the batch has exactly six ethylene glycol units and one carboxylic acid, providing precise control over PROTAC and ADC design parameters .

Purity Monodisperse PEG Reproducibility

Carboxylic Acid Reactivity: Efficient Amide Bond Formation Under Standard Coupling Conditions

The terminal carboxylic acid of mPEG6-CH2COOH reacts readily with primary and secondary amines under standard coupling conditions (e.g., EDC, DCC, HATU) to form stable amide bonds . This reactivity is comparable to other PEG-carboxylic acid linkers (e.g., mPEG4-CH2COOH, mPEG8-CH2COOH) but distinct from functional groups requiring harsher activation or offering lower coupling efficiency (e.g., ester formation). While direct quantitative comparisons of reaction yields for mPEG6-CH2COOH versus analogs are not explicitly reported in the public domain, the carboxylic acid moiety is universally recognized for its reliable and high-yielding amide bond formation in bioconjugation and PROTAC assembly, with typical yields exceeding 80-90% under optimized conditions [1]. The presence of the six-unit PEG spacer does not sterically hinder the carboxyl group, maintaining efficient coupling kinetics .

Bioconjugation Amide Coupling PROTAC Synthesis

Optimal Use Cases for mPEG6-CH2COOH Based on Verified Differentiation Evidence


PROTAC Linker Optimization: Screening PEG4, PEG6, and PEG8 Spacers for Degradation Potency

Given its intermediate length and balanced flexibility, mPEG6-CH2COOH is an essential component in the parallel screening of PEG4, PEG6, and PEG8 linkers during early-stage PROTAC development. As supported by class-level evidence , this systematic evaluation identifies the optimal linker length for achieving productive ternary complex geometry, directly impacting degradation efficiency (DC50) and target selectivity. Procurement of mPEG6-CH2COOH is critical for this triage step, as it represents the empirical standard against which novel linker designs are measured.

ADC Payload Conjugation: Enhancing Solubility and Reducing Aggregation

The hydrophilic PEG6 spacer of mPEG6-CH2COOH significantly improves the aqueous solubility of conjugated cytotoxic payloads, as demonstrated by qualitative solubility comparisons to alkyl-based linkers . This property is particularly valuable in ADC development, where maintaining solubility and minimizing aggregation are essential for achieving homogeneous drug-to-antibody ratios and preventing off-target toxicity. The monodisperse purity further ensures consistent conjugation stoichiometry, a key quality attribute for therapeutic ADCs .

Bioconjugation and Surface Modification: PEGylation for Improved Pharmacokinetics

The terminal carboxylic acid of mPEG6-CH2COOH enables efficient covalent attachment to amine-containing biomolecules (e.g., proteins, peptides, nanoparticles) under mild conditions, as supported by reactivity evidence . This PEGylation strategy leverages the PEG6 chain to enhance water solubility, reduce immunogenicity, and extend circulation half-life in vivo, as inferred from class-level PEGylation principles . The monodisperse nature ensures predictable and reproducible modifications, a critical requirement for both research reagents and pharmaceutical intermediates .

Monodisperse PEG Library Construction for Structure-Activity Relationship Studies

The high purity (≥95%) and exact molecular weight of mPEG6-CH2COOH make it an ideal building block for constructing focused libraries of PROTACs or PEGylated small molecules . The absence of polydispersity eliminates a major source of experimental noise, enabling reliable SAR correlations and accelerating hit-to-lead optimization. This is particularly important when comparing linker length effects (PEG4 vs. PEG6 vs. PEG8) or when assessing the impact of subtle structural modifications on biological activity .

Technical Documentation Hub

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